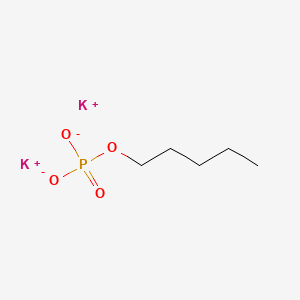
Phosphoric acid, pentyl ester, potassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoric acid, pentyl ester, potassium salt is an organic compound that belongs to the class of esters. It is formed by the esterification of phosphoric acid with pentanol, followed by neutralization with potassium hydroxide. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Phosphorsäure-Pentylester, Kaliumsalz kann durch die Veresterung von Phosphorsäure mit Pentanol synthetisiert werden. Die Reaktion beinhaltet typischerweise das Erhitzen von Phosphorsäure mit einem Überschuss an Pentanol in Gegenwart eines Katalysators wie Schwefelsäure. Der gebildete Ester wird dann mit Kaliumhydroxid neutralisiert, um das Kaliumsalz zu erhalten.
Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Produktion von Phosphorsäure-Pentylester, Kaliumsalz großtechnische Veresterungs- und Neutralisationsprozesse. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Verwendung von kontinuierlichen Reaktoren und fortschrittlichen Trenntechniken wie Destillation und Kristallisation sind in der industriellen Produktion üblich.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Phosphorsäure-Pentylester, Kaliumsalz unterliegt verschiedenen chemischen Reaktionen, darunter Hydrolyse, Oxidation und Substitution.
Häufige Reagenzien und Bedingungen:
Hydrolyse: In Gegenwart von Wasser und einem Säure- oder Basenkatalysator wird die Esterbindung gespalten, was zur Bildung von Phosphorsäure und Pentanol führt. .
Oxidation: Der Ester kann mit starken Oxidationsmitteln oxidiert werden, was zur Bildung von Carbonsäuren und anderen Oxidationsprodukten führt.
Substitution: Die Estergruppe kann unter geeigneten Bedingungen durch andere Nucleophile substituiert werden, was zur Bildung verschiedener Derivate führt.
Hauptprodukte gebildet:
Hydrolyse: Phosphorsäure und Pentanol.
Oxidation: Carbonsäuren und andere Oxidationsprodukte.
Substitution: Verschiedene Esterderivate, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
Phosphorsäure-Pentylester, Kaliumsalz hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Reagenz in der organischen Synthese und als Standard in der analytischen Chemie verwendet.
Biologie: Die Verbindung wird in biochemischen Assays und als Puffer in verschiedenen biologischen Experimenten verwendet.
Medizin: Sie findet Anwendung in pharmazeutischen Formulierungen und als Zwischenprodukt bei der Synthese von pharmazeutischen Wirkstoffen.
Industrie: Die Verbindung wird bei der Herstellung von Tensiden, Detergenzien und anderen Industriechemikalien verwendet
5. Wirkmechanismus
Der Wirkmechanismus von Phosphorsäure-Pentylester, Kaliumsalz beinhaltet seine Interaktion mit verschiedenen molekularen Zielen und Signalwegen. In biochemischen Assays wirkt es als Puffer, der den pH-Wert des Reaktionsmilieus aufrechterhält. In der organischen Synthese beteiligt es sich an Veresterungs- und Hydrolysereaktionen, die die Bildung und Spaltung von Esterbindungen erleichtern. Die amphiphile Natur der Verbindung ermöglicht es ihr, sowohl mit hydrophilen als auch mit hydrophoben Molekülen zu interagieren, was sie für Tensid- und Detergensformulierungen nützlich macht .
Wirkmechanismus
The mechanism of action of phosphoric acid, pentyl ester, potassium salt involves its interaction with various molecular targets and pathways. In biochemical assays, it acts as a buffer, maintaining the pH of the reaction environment. In organic synthesis, it participates in esterification and hydrolysis reactions, facilitating the formation and cleavage of ester bonds. The compound’s amphiphilic nature allows it to interact with both hydrophilic and hydrophobic molecules, making it useful in surfactant and detergent formulations .
Vergleich Mit ähnlichen Verbindungen
Phosphorsäure-Pentylester, Kaliumsalz kann mit anderen Estern der Phosphorsäure verglichen werden, wie zum Beispiel:
- Phosphorsäure-Methylester, Kaliumsalz
- Phosphorsäure-Ethylester, Kaliumsalz
- Phosphorsäure-Butylester, Kaliumsalz
Einzigartigkeit:
- Hydrophobizität: Die Pentygruppe verleiht eine höhere Hydrophobizität im Vergleich zu kürzeren Alkylketten, was sie für Anwendungen besser geeignet macht, die amphiphile Eigenschaften erfordern.
- Reaktivität: Die längere Alkylkette kann die Reaktivität und Stabilität des Esters beeinflussen, was sein Verhalten in chemischen Reaktionen und industriellen Prozessen beeinflusst .
Eigenschaften
CAS-Nummer |
53126-05-9 |
|---|---|
Molekularformel |
C5H11K2O4P |
Molekulargewicht |
244.31 g/mol |
IUPAC-Name |
dipotassium;pentyl phosphate |
InChI |
InChI=1S/C5H13O4P.2K/c1-2-3-4-5-9-10(6,7)8;;/h2-5H2,1H3,(H2,6,7,8);;/q;2*+1/p-2 |
InChI-Schlüssel |
SJKSBJJZBQDIKM-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCOP(=O)([O-])[O-].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-(4-Isopropylphenyl)ethyl]pyridine](/img/structure/B12665142.png)











